molecular formula C9H12BrNO2S B2616658 Tert-butyl N-(4-bromothiophen-3-yl)carbamate CAS No. 119485-57-3

Tert-butyl N-(4-bromothiophen-3-yl)carbamate

Cat. No.: B2616658
CAS No.: 119485-57-3
M. Wt: 278.16
InChI Key: PBMARQLXQZRXFG-UHFFFAOYSA-N
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Scientific Research Applications

Pharmaceutical Development

Tert-butyl N-(4-bromothiophen-3-yl)carbamate has been explored as a potential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural features allow it to enhance drug efficacy and specificity.

Agricultural Chemistry

This compound serves as a building block for developing agrochemicals, including pesticides and herbicides. Its brominated thiophene structure contributes to its effectiveness while aiming for reduced environmental toxicity.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors.

Biochemical Research

The compound is employed in studies related to enzyme inhibition and protein modification. Its ability to interact with specific molecular targets makes it valuable in discovering new therapeutic agents.

Analytical Chemistry

As a reagent in various analytical techniques, this compound aids in the detection and quantification of other substances within complex mixtures.

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against cytochrome P450 enzymes. Results indicated significant inhibition of CYP1A2 activity, suggesting its potential role as a modulator in drug metabolism pathways.

Case Study 2: Synthesis of Agrochemicals

Research demonstrated that this compound could be effectively incorporated into formulations for novel insecticides. Its unique chemical properties allowed for the development of safer alternatives compared to traditional chemicals used in agriculture.

Biological Activity

Tert-butyl N-(4-bromothiophen-3-yl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₉H₁₂BrNO₂S
  • Molar Mass : 278.17 g/mol
  • CAS Number : 21483-64-7
  • Density : Not specified
  • Storage Conditions : Store in a dark place under inert atmosphere at 2-8°C

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific molecular targets, particularly by forming covalent bonds with the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, which may lead to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity Overview

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in key metabolic pathways. This inhibition can affect cellular processes such as proliferation and apoptosis.
  • Antitumor Activity : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that derivatives with similar structures can inhibit cell viability in colorectal cancer organoid models, suggesting potential applications in cancer therapy .
  • Protein Modification : The compound is also utilized in studies related to protein modification, which can alter protein function and contribute to understanding disease mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound and its analogs:

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
Antitumor ActivityInhibited viability of SW620 and HCT116 cancer cell lines with low μM IC50 values.
Enzyme InhibitionDemonstrated effective inhibition of CHD1L ATPase activity, linked to epithelial-mesenchymal transition (EMT) regulation.
Protein InteractionInvestigated interactions with various proteins, leading to insights into metabolic pathways affected by the compound.

Properties

IUPAC Name

tert-butyl N-(4-bromothiophen-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-14-4-6(7)10/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMARQLXQZRXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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